Melting‑Point Gap vs. meta‑Regioisomer Dictates Solid‑Dispensing Precision and Purification Path
The para‑substituted target compound (CAS 656239‑38‑2) exhibits a melting point of 187–193 °C, compared with only 78–84 °C for the meta‑substituted isomer [4‑[3‑(tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)benzoyl]morpholine] [1]. This 105–115 °C melting‑point differential reflects stronger intermolecular packing in the para isomer, translating into greater thermal robustness during automated solid‑dispensing and higher tolerance to ambient temperature excursions during storage and shipping.
| Evidence Dimension | Melting point (capillary, °C) |
|---|---|
| Target Compound Data | 187–193 °C |
| Comparator Or Baseline | meta isomer: 78–84 °C |
| Quantified Difference | Δmp ≈ +105 to +115 °C higher for para isomer |
| Conditions | Solid‑state, as supplied by Sigma‑Aldrich (97% purity) [1] |
Why This Matters
The high‑melting para isomer is less prone to caking or partial melting under warm‑room or glove‑box conditions, improving weighing accuracy and long‑term shelf reliability in automated parallel synthesis workflows.
- [1] Chembase. 3‑(Morpholine‑4‑carbonyl)phenylboronic acid pinacol ester. mp 78‑84 °C. View Source
